molecular formula C16H5F5N2S B2798593 (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile CAS No. 451516-02-2

(2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile

Cat. No.: B2798593
CAS No.: 451516-02-2
M. Wt: 352.28
InChI Key: BFDDKCSZTXLILQ-FNORWQNLSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Pentafluorophenyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, where a pentafluorophenyl halide is coupled with an appropriate precursor.

    Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between a benzothiazole aldehyde and a malononitrile derivative.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or aldehyde.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole rings are often used as ligands in catalytic systems.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents.

    Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action for compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile often involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but without the fluorine atoms.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)prop-2-enenitrile: Contains a trifluoromethyl group instead of a pentafluorophenyl group.

Uniqueness

The presence of the pentafluorophenyl group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds.

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry based on available literature.

Structure

The molecular structure of This compound includes:

  • A benzothiazole moiety, which contributes to its biological properties.
  • A pentafluorophenyl group that enhances lipophilicity and may influence biological interactions.

Molecular Formula

The molecular formula is C15H8F5N1S1C_{15}H_{8}F_{5}N_{1}S_{1}.

Pharmacological Properties

Research indicates that derivatives of benzothiazole exhibit a range of pharmacological activities, including:

  • Antibacterial
  • Antifungal
  • Antitumor
  • Analgesic
  • Antidepressant

These activities are attributed to the unique structural features of benzothiazole derivatives, which allow them to interact with various biological targets.

The mechanism by which This compound exerts its biological effects often involves:

  • Binding to specific enzymes or receptors.
  • Modulating biochemical pathways related to disease processes.

Case Studies

  • Antitumor Activity : A study demonstrated that benzothiazole derivatives exhibit significant cytotoxicity against cancer cell lines. The presence of the pentafluorophenyl group was noted to enhance this activity, suggesting a structure–activity relationship that warrants further investigation .
  • Antibacterial Properties : Another research highlighted the antibacterial efficacy of similar compounds against Gram-positive bacteria. The study indicated that the compound's ability to disrupt bacterial cell membranes contributed to its antibacterial effects .

Synthesis

The synthesis of This compound typically involves several key steps:

  • Formation of the benzothiazole ring through cyclization reactions.
  • Introduction of the pentafluorophenyl group via electrophilic aromatic substitution.
  • Finalization of the prop-2-enenitrile functional group through nucleophilic addition reactions.

Synthesis Overview Table

StepReaction TypeReactantsProducts
1CyclizationBenzene derivatives + thioureaBenzothiazole
2Electrophilic SubstitutionBenzothiazole + pentafluorobenzenePentafluorophenyl-benzothiazole
3Nucleophilic AdditionPentafluorophenyl-benzothiazole + nitrilesTarget compound

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds structurally similar to This compound often share similar biological activities but vary in potency due to differences in substituents and structural configurations.

Future Directions

Further research is essential to explore:

  • The full spectrum of biological activities.
  • Detailed mechanisms of action.
  • Structure–activity relationships for optimizing therapeutic efficacy.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5F5N2S/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDKCSZTXLILQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5F5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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